molecular formula C11H17F3N2O4 B15006643 Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester

Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester

Cat. No.: B15006643
M. Wt: 298.26 g/mol
InChI Key: AEVAGMQDQDFUJV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate is a complex organic compound with a unique structure that includes trifluoromethyl and oxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl group:

    Incorporation of the oxolane ring: The oxolane ring can be introduced via cyclization reactions involving appropriate diol precursors.

    Amidation and esterification: The final steps involve amidation and esterification reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate can undergo various types of chemical reactions, including:

    Substitution reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane ring and amide groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The trifluoromethyl group imparts unique properties, such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes involving amide and ester bonds.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the oxolane ring can facilitate interactions with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-acetamido-3,3,3-trifluoro-2-{[(oxolan-2-yl)methyl]amino}propanoate is unique due to the presence of both the trifluoromethyl and oxolane groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific binding interactions, which are not observed in similar compounds.

Properties

Molecular Formula

C11H17F3N2O4

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

InChI

InChI=1S/C11H17F3N2O4/c1-7(17)16-10(9(18)19-2,11(12,13)14)15-6-8-4-3-5-20-8/h8,15H,3-6H2,1-2H3,(H,16,17)

InChI Key

AEVAGMQDQDFUJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NCC1CCCO1

Origin of Product

United States

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